



Commercial Sources and Application Notes for NFAT Inhibitor-2

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Compound of Interest		
Compound Name:	NFAT Inhibitor-2	
Cat. No.:	B15606713	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on **NFAT Inhibitor-2** (CAS 422546-87-0), a small molecule inhibitor of the calcineurin-NFAT signaling pathway. While specific experimental data and detailed protocols for this particular compound are not extensively available in peer-reviewed literature, this guide offers a compilation of available information from commercial suppliers, a general protocol for assessing its activity, and an overview of the targeted signaling pathway.

Introduction to NFAT Inhibitor-2

NFAT Inhibitor-2 is a potent small molecule inhibitor of calcineurin-NFAT signaling.[1][2] Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, plays a crucial role in activating the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[1] [2] By inhibiting this pathway, **NFAT Inhibitor-2** holds potential for research in a variety of fields, including inflammatory diseases, autoimmune disorders, cardiovascular diseases, and neurodegenerative diseases.[1][2]

Commercial Sources

NFAT Inhibitor-2 (CAS 422546-87-0) is available from several chemical suppliers. The following table summarizes some of the commercial sources. Please note that purity and formulation may vary between suppliers.



Supplier	Product Name	CAS Number	Purity	Additional Information
MedChemExpres s	NFAT Inhibitor-2	422546-87-0	>98%	Provided as a solid or in DMSO solution.[2]
DC Chemicals	NFAT Inhibitor-2	422546-87-0	Not specified	Potent inhibitor of calcineurin NFAT signaling.
TargetMol	NFAT Inhibitor-2	422546-87-0	>97%	
GlpBio	NFAT Inhibitor-2	422546-87-0	Not specified	Effective inhibitor of the calcineurin NFAT signal.[3]

Physicochemical Properties

Property	- Value	Source
Molecular Formula	C22H20F2N2O4S	[1]
Molecular Weight	446.47 g/mol	[1]
CAS Number	422546-87-0	[1][2]
Appearance	Solid powder	MedChemExpress
Solubility	Soluble in DMSO	[2][4]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[2]

Mechanism of Action and Signaling Pathway

NFAT Inhibitor-2 targets the calcineurin-NFAT signaling pathway. In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon stimulation that leads to an increase in intracellular calcium levels, calcineurin is activated. Activated calcineurin dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate

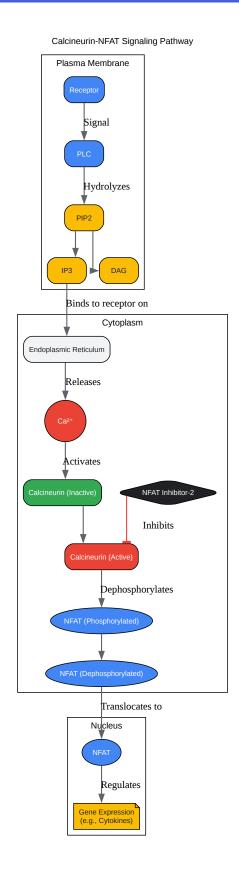






to the nucleus, where it acts as a transcription factor to regulate the expression of various genes, including those involved in the immune response. **NFAT Inhibitor-2** is proposed to inhibit this signaling cascade.





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Caption: The Calcineurin-NFAT signaling pathway and the inhibitory action of **NFAT Inhibitor- 2**.

Experimental Protocols

While specific, validated protocols for **NFAT Inhibitor-2** are not readily available, a standard approach to characterize its activity would be through an NFAT reporter gene assay. This assay measures the transcriptional activity of NFAT in response to stimuli and the inhibitory effect of the compound.

NFAT Reporter Gene Assay

Objective: To determine the in vitro efficacy of **NFAT Inhibitor-2** in blocking NFAT-mediated transcription.

Materials:

- Jurkat T cells stably expressing an NFAT-luciferase reporter construct
- NFAT Inhibitor-2 (CAS 422546-87-0)
- Phorbol 12-myristate 13-acetate (PMA)
- Ionomycin
- RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- 96-well white, clear-bottom tissue culture plates
- Luciferase assay reagent
- Luminometer

Protocol:

 Cell Culture: Maintain Jurkat-NFAT-luciferase cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

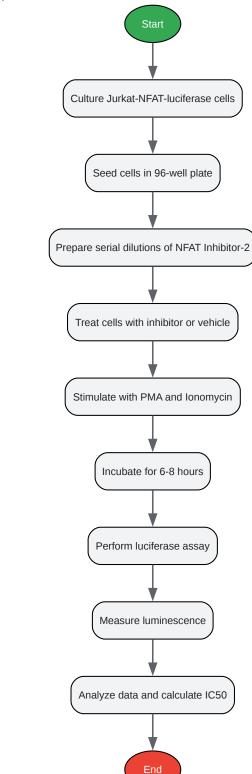


- Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 μL of culture medium.
- Compound Preparation: Prepare a stock solution of NFAT Inhibitor-2 in DMSO. Serially
 dilute the stock solution in culture medium to obtain a range of desired concentrations.
- Treatment: Add the diluted NFAT Inhibitor-2 or vehicle control (DMSO) to the wells.
 Incubate for 1 hour at 37°C.
- Stimulation: Stimulate the cells by adding PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 μ M) to induce NFAT activation. Include unstimulated control wells.
- Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
- Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis:

- Subtract the background luminescence (from wells with no cells).
- Normalize the luminescence signal of treated wells to the vehicle control.
- Plot the normalized luminescence against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value.





Experimental Workflow for NFAT Inhibitor-2 Characterization

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Caption: A typical experimental workflow for evaluating the efficacy of NFAT Inhibitor-2.



Quantitative Data Summary

As of the last update, specific quantitative data such as IC_{50} values for **NFAT Inhibitor-2** from peer-reviewed studies are not readily available. The table below is a template to illustrate how such data would be presented. Researchers using this compound will need to determine these values empirically.

Assay Type	Cell Line	Stimulus	IC ₅₀ (μM)	Notes
NFAT Reporter Assay	Jurkat	PMA/Ionomycin	To be determined	Illustrates inhibition of NFAT transcriptional activity.
IL-2 Production Assay	Primary T-cells	anti-CD3/CD28	To be determined	Measures inhibition of a key cytokine regulated by NFAT.
Calcineurin Phosphatase Assay	Purified enzyme	Phosphopeptide substrate	To be determined	Determines direct inhibition of calcineurin enzymatic activity.

Disclaimer: The IC_{50} values in the table above are placeholders and must be experimentally determined.

Conclusion

NFAT Inhibitor-2 (CAS 422546-87-0) is a commercially available small molecule that offers a promising tool for investigating the role of the calcineurin-NFAT signaling pathway in various biological processes and disease models. While detailed application notes and protocols are currently limited in the public domain, the information and the generalized protocol provided here serve as a starting point for researchers to design and execute experiments to



characterize its biological activity. It is recommended to perform dose-response studies and appropriate controls to validate its effects in any new experimental system.

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